1,2-bis(2-methylpropyl)-1H-benzimidazole
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Overview
Description
1,2-BIS(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is a chemical compound with the molecular formula C16H22O4This compound is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-BIS(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE can be synthesized through the esterification of phthalic anhydride with isobutanol. The reaction typically involves heating phthalic anhydride with isobutanol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds as follows:
Phthalic anhydride+2Isobutanol→Diisobutyl phthalate+Water
Industrial Production Methods
In industrial settings, the production of 1,2-BIS(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE involves continuous esterification processes. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified by distillation .
Chemical Reactions Analysis
Types of Reactions
1,2-BIS(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and isobutanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: It can undergo substitution reactions where the isobutyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various alkylating or arylating agents under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and isobutanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the reagents used.
Scientific Research Applications
1,2-BIS(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a plasticizer in the production of flexible plastics.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Investigated for its potential toxicological effects and its role in human health.
Industry: Widely used in the manufacture of plastics, adhesives, paints, and coatings.
Mechanism of Action
The mechanism of action of 1,2-BIS(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE involves its interaction with various molecular targets and pathways:
Endocrine Disruption: It can mimic or interfere with the action of hormones, particularly estrogen, leading to potential endocrine-disrupting effects.
Toxicokinetics: It is absorbed, distributed, metabolized, and excreted in the body, with its metabolites potentially causing adverse health effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phthalate (DEP)
- Dibutyl phthalate (DBP)
- Diisononyl phthalate (DINP)
- Bis(2-ethylhexyl) phthalate (DEHP)
Uniqueness
1,2-BIS(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is unique due to its specific isobutyl groups, which provide distinct physical and chemical properties compared to other phthalates. Its specific structure influences its plasticizing efficiency, volatility, and potential health effects .
Properties
Molecular Formula |
C15H22N2 |
---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
1,2-bis(2-methylpropyl)benzimidazole |
InChI |
InChI=1S/C15H22N2/c1-11(2)9-15-16-13-7-5-6-8-14(13)17(15)10-12(3)4/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
DVNVBVMBMOUQTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2N1CC(C)C |
Origin of Product |
United States |
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